N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Description
This compound belongs to the triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a 3-methyl-substituted triazolo-pyridazine ring linked to a piperazine-carboxamide moiety, with a 2,3-dimethylphenyl group as the carboxamide substituent.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-13-5-4-6-16(14(13)2)20-19(27)25-11-9-24(10-12-25)18-8-7-17-22-21-15(3)26(17)23-18/h4-8H,9-12H2,1-3H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPBQNQZZTYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide, is a heterocyclic compound that contains a triazole nucleus. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds due to the presence of nitrogen atoms in their structure. This allows them to interact with various biological targets, leading to a range of biological activities.
Biochemical Pathways
Triazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. These activities suggest that triazole compounds may affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are generally known for their good bioavailability due to their ability to form hydrogen bonds.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological properties based on available research findings, including its mechanism of action, cytotoxicity against cancer cell lines, and structure-activity relationships.
- Common Name : this compound
- CAS Number : 1058448-12-6
- Molecular Formula : C19H23N7O
- Molecular Weight : 365.4 g/mol
The compound is designed to inhibit c-Met kinase, a receptor tyrosine kinase implicated in various types of cancer. c-Met overexpression is associated with tumor growth and metastasis. The interaction of this compound with the ATP-binding site of c-Met is crucial for its inhibitory activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |
| HeLa | 2.73 ± 0.33 | Active against cervical cancer cells |
| LO2 | ND | Normal human hepatocytes used as control |
The compound demonstrated moderate to high cytotoxicity across these cell lines, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. Modifications to the triazole and pyridazine moieties can enhance potency and selectivity against c-Met kinase. The introduction of different substituents on the piperazine ring has been shown to influence both the binding affinity and the overall efficacy of the compound .
Case Studies
In a study focusing on novel anticancer compounds derived from triazole derivatives, this compound was part of a larger library screened for activity against multicellular spheroids representing solid tumors. The results indicated that compounds similar in structure exhibited varying degrees of effectiveness in inhibiting tumor growth and inducing apoptosis .
Scientific Research Applications
The compound N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and insights from verified sources.
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Triazolo-pyridazin moiety : A fused ring system that enhances biological activity.
- Dimethylphenyl group : Contributes to lipophilicity and may influence receptor interactions.
Molecular Formula
The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of triazolo-pyridazine have shown promise in targeting specific cancer pathways.
Neuropharmacology
The piperazine structure is known for its activity on central nervous system (CNS) receptors. Compounds with similar frameworks have been investigated for their potential as anxiolytics or antidepressants. Preliminary findings suggest that this compound may modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders.
Antimicrobial Properties
Research has also explored the antimicrobial effects of triazolo-pyridazine derivatives. These compounds have shown efficacy against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
There is emerging evidence that compounds with triazolo and piperazine structures can exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, suggesting therapeutic potential in conditions like arthritis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Drug Target Insights demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study utilized cell line assays and animal models to confirm efficacy.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university explored the effects of a similar piperazine derivative on anxiety-like behavior in rodents. The results indicated a significant reduction in anxiety levels compared to controls, suggesting potential for further development into therapeutic agents for anxiety disorders.
Case Study 3: Antimicrobial Efficacy
In vitro studies showed that the compound exhibited strong activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions the compound as a candidate for further development in combating resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Substituents
The compound is compared to analogs with modifications in three regions:
Triazolo-pyridazine substituents (3-methyl vs. 3-ethyl, 3-cyclopropyl).
Carboxamide side chain (piperazine vs. piperidine, substituents on the phenyl ring).
Aromatic ring substitutions (2,3-dimethylphenyl vs. trifluoromethylphenyl, phenylethyl).
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated based on structural analogs.
Pharmacological and Functional Insights
- BRD4 Inhibition : Analogs like AZD5153 () and Vitas-M STK651245 () demonstrate potent BRD4 binding (IC50 < 100 nM). The target compound’s 3-methyl and dimethylphenyl groups may enhance hydrophobic interactions in the acetyl-lysine binding pocket, akin to the 3-trifluoromethyl group in STK651245 .
- Lin28 Inhibition : The structurally related Lin28-1632 () shares the 3-methyl-triazolo-pyridazine core but lacks the piperazine-carboxamide side chain. This highlights the importance of the carboxamide moiety for target specificity .
Physicochemical and ADME Properties
- Solubility : Piperazine derivatives (e.g., target compound) generally exhibit higher aqueous solubility than piperidine analogs due to increased hydrogen bonding capacity .
- Metabolic Stability : The 2,3-dimethylphenyl group may reduce oxidative metabolism compared to ethyl or trifluoromethyl substituents, improving half-life .
Preparation Methods
Hydrazine-Mediated Cyclization
In a method adapted from Smolyar et al., 5-nitropyridazin-3(2H)-one derivatives undergo ring-opening with hydrazine hydrate at 140°C, followed by cyclization to form the triazolo-pyridazine scaffold. For example:
Yields for analogous reactions range from 75–86% under optimized conditions.
Diazotization and Cyclization
An alternative route involves diazotization of aminopyridazines. Lead tetraacetate oxidation of pyridazine-2-carbaldehyde hydrazone generates diazo intermediates, which spontaneously cyclize to form triazolo-pyridazines. This method achieves yields up to 75% but requires careful temperature control.
Functionalization at the 6-Position of Triazolo[4,3-b]Pyridazine
Introducing a reactive group (e.g., chloro, amino) at the 6-position is critical for subsequent coupling with piperazine.
Chlorination via Phosphorus Oxychloride
Treatment of triazolo-pyridazin-6-ol with phosphorus oxychloride (POCl₃) under reflux produces the 6-chloro derivative:
Yields for this step are typically ≥80% .
Piperazine Coupling at the 6-Position
Nucleophilic aromatic substitution (SNAr) is employed to attach piperazine to the chloro-triazolo-pyridazine.
SNAr with Piperazine
Reacting 6-chloro-3-methyl-triazolo[4,3-b]pyridazine with excess piperazine in dimethylformamide (DMF) at 80°C for 12 hours affords 4-(3-methyl-[1,triazolo[4,3-b]pyridazin-6-yl)piperazine . Catalytic LiHMDS (1.0 M in THF) enhances reaction efficiency, achieving 53–67% yields .
Carboxamide Formation with N-(2,3-Dimethylphenyl) Isocyanate
The final step involves coupling the piperazine intermediate with N-(2,3-dimethylphenyl) isocyanate.
Schotten-Baumann Reaction
The piperazine is treated with N-(2,3-dimethylphenyl) isocyanate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl:
Yields for analogous carboxamide formations range from 60–75% .
Optimization and Challenges
Regioselectivity in Triazole Formation
Asymmetric cyclization may produce regioisomers. Using symmetrical precursors (e.g., glyoxal) or directed metal catalysis mitigates this issue.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts. Critical steps include cyclization to form the triazolopyridazine core and coupling with the piperazine-carboxamide moiety. Reaction yields depend on pH adjustments and purification techniques like recrystallization or chromatography . For example, hydrazine derivatives and aldehydes/ketones are used in cyclization, with yields monitored via HPLC to ensure purity >95% .
Q. How is the compound characterized for structural confirmation and purity?
Characterization employs NMR (¹H/¹³C) for functional group verification, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. X-ray crystallography may resolve stereochemical ambiguities, while FT-IR confirms amide and triazole bonds . For instance, ¹H NMR peaks at δ 8.2–8.5 ppm typically indicate triazole protons, and MS data should align with the molecular formula (e.g., C₂₁H₂₅N₇O) .
Q. What biological targets are associated with this compound?
The triazolopyridazine-piperazine scaffold shows affinity for protein kinases (e.g., p38 MAPK, TAK1) and receptors involved in inflammatory or oncogenic pathways. Assays like fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinities (e.g., IC₅₀ values <100 nM in kinase inhibition) . Structural analogs in demonstrate anticancer activity via kinase inhibition, suggesting similar mechanisms .
Q. How do solubility and stability impact preclinical studies?
Solubility in DMSO (>10 mM) and stability in PBS (pH 7.4, 24-hour degradation <5%) are critical for in vitro assays. Poor aqueous solubility may require formulation with cyclodextrins or liposomes. Stability under varying pH (2–9) and temperatures (4–37°C) should be validated via UV-HPLC .
Q. What structural analogs are relevant for comparative studies?
Analogs with modified substituents (e.g., chloro, methoxy, trifluoromethyl) on the phenyl or triazole groups are key for structure-activity relationship (SAR) studies. For example:
| Compound | Key Modification | Activity |
|---|---|---|
| N-(4-methoxyphenyl)-derivative | Methoxy substituent | Enhanced kinase inhibition |
| 3-Trifluoromethyl analog | Electron-withdrawing group | Improved metabolic stability |
Advanced Research Questions
Q. How can SAR studies resolve discrepancies in biological activity across analogs?
Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing groups enhancing kinase binding) or steric hindrance. Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/position with target affinity. For example, 3-methyl substitution on the triazole improves target engagement by 30% compared to unsubstituted analogs .
Q. What experimental strategies address contradictory data in kinase inhibition assays?
Contradictions may stem from assay conditions (ATP concentration, enzyme isoforms). Validate results using orthogonal methods:
- Biochemical assays : Measure IC₅₀ under standardized ATP levels (1 mM).
- Cellular assays : Use Western blotting to confirm downstream target phosphorylation (e.g., ERK1/2). Discrepancies between biochemical and cellular data may indicate poor membrane permeability .
Q. How can pharmacokinetic (PK) challenges be mitigated in preclinical models?
Low oral bioavailability (<20% in rodents) due to first-pass metabolism requires PK optimization:
- Introduce metabolically stable groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
- Use pro-drug strategies for carboxylate-containing analogs to enhance absorption. Monitor plasma half-life via LC-MS/MS in Sprague-Dawley rats .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify kinase substrate phosphorylation.
- CRISPR screens : Identify genetic modifiers of drug sensitivity .
Q. How do in vitro and in vivo efficacy data correlate for this compound?
In vitro IC₅₀ values (e.g., 50 nM in cancer cell lines) often overestimate in vivo potency due to tumor microenvironment factors. Use patient-derived xenograft (PDX) models to validate efficacy, ensuring dosing regimens align with human PK projections. For example, 10 mg/kg BID dosing in mice may achieve tumor growth inhibition >50% .
Methodological Considerations Table
| Challenge | Solution | Key Evidence |
|---|---|---|
| Low synthetic yield | Optimize cyclization at 60°C, pH 8.5 | |
| Off-target kinase activity | Selectivity screening across 100-kinase panel | |
| Poor solubility | Co-solvent systems (e.g., PEG-400 + water) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
